

# Application Notes & Protocols: Comprehensive Characterization of 5-Chloropyrazine-2-carboxamide

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## Compound of Interest

Compound Name: 5-Chloropyrazine-2-carboxamide

Cat. No.: B1198457

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## Abstract

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of **5-Chloropyrazine-2-carboxamide**, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. Recognizing the criticality of this compound in drug development and quality control, we present a suite of robust analytical methods. This document moves beyond mere procedural lists, offering insights into the causality behind methodological choices. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques (MS, NMR, FTIR, UV-Vis) are detailed. Furthermore, we establish a framework for method validation based on authoritative ICH guidelines to ensure scientific integrity and trustworthiness.

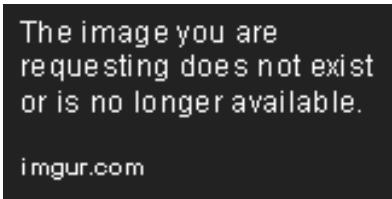
## Introduction: The Analytical Imperative

**5-Chloropyrazine-2-carboxamide** is a heterocyclic amide whose structural motif is of significant interest in medicinal chemistry. It serves as a crucial building block and can be a process-related impurity in the synthesis of antiviral agents like Favipiravir.<sup>[1]</sup> Its presence, identity, and purity must be unequivocally established to ensure the safety, efficacy, and quality of any associated Active Pharmaceutical Ingredient (API). A failure to do so can have profound implications for downstream processes and patient safety.

This document outlines an integrated analytical workflow designed for researchers, quality control analysts, and drug development professionals. The methodologies are selected to provide orthogonal data, ensuring a complete and verifiable characterization of the molecule's identity, purity, and structural integrity.

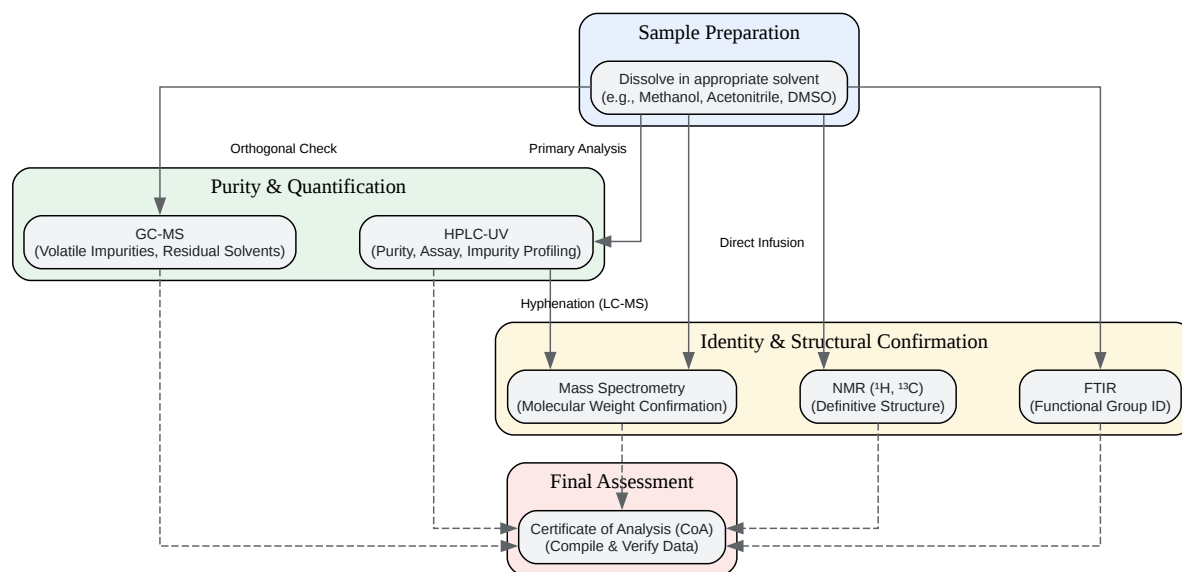
## Foundational Physicochemical Properties

A thorough understanding of the analyte's basic properties is the cornerstone of effective analytical method development. These parameters dictate choices in solvent selection, chromatographic conditions, and sample preparation.

Property	Data	Source
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	(Self-generated)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClN <sub>3</sub> O	[2]
Molecular Weight	157.56 g/mol	[3]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	~149 °C (decomposes)	[4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in water.	[5]

## Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The following workflow provides a logical progression from initial purity assessment to definitive structural confirmation.



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Caption: Integrated workflow for the characterization of **5-Chloropyrazine-2-carboxamide**.

## Chromatographic Methods: Separation and Quantification

Chromatography is the primary tool for assessing the purity of **5-Chloropyrazine-2-carboxamide** and quantifying it against a reference standard. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

## High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

#### Expertise & Causality:

- **Column Choice:** An Inertsil ODS-3 C18 column is selected due to its proven robustness and excellent peak shape for heterocyclic compounds.<sup>[6]</sup> The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar **5-Chloropyrazine-2-carboxamide**.
- **Mobile Phase:** A buffered mobile phase (e.g., phosphate or acetate buffer) is crucial to control the ionization state of the molecule and ensure reproducible retention times.<sup>[7][8]</sup> A pH of ~3.0 is often chosen for similar compounds to suppress the basicity of the pyrazine nitrogens and ensure sharp peaks.<sup>[6][7]</sup> Acetonitrile is used as the organic modifier due to its low UV cutoff and efficient elution strength.
- **Detection:** The pyrazine ring contains a chromophore, making UV detection highly effective. Wavelengths around 222-227 nm are commonly used for detecting favipiravir and its impurities, providing high sensitivity.<sup>[6][7]</sup>

#### Protocol: HPLC-UV for Purity and Assay

- **System Preparation:**
  - **HPLC System:** Agilent 1260 or equivalent with a UV/Vis or Diode Array Detector (DAD).
  - **Column:** Inertsil ODS-3 C18 (4.6 mm x 250 mm, 5 µm) or equivalent.<sup>[6]</sup>
  - **Mobile Phase A:** 50 mM Sodium Acetate, pH adjusted to 3.0 with glacial acetic acid.<sup>[6]</sup>
  - **Mobile Phase B:** HPLC-grade Acetonitrile.
  - **Isocratic Elution:** 85:15 (v/v) Mobile Phase A:B.<sup>[6]</sup>
  - **Flow Rate:** 1.0 mL/min.<sup>[6]</sup>
  - **Column Temperature:** 30 °C.<sup>[6]</sup>

- Detection Wavelength: 227 nm.[\[6\]](#)
- Injection Volume: 10 µL.
- Sample Preparation:
  - Standard Solution: Accurately weigh ~10 mg of **5-Chloropyrazine-2-carboxamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50). This yields a 100 µg/mL stock.
  - Sample Solution: Prepare the test sample at the same concentration as the standard solution.
  - Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
- Analysis & Data Interpretation:
  - Inject the standard and sample solutions.
  - Determine the retention time and peak area of **5-Chloropyrazine-2-carboxamide**.
  - Calculate purity using the area percent method. For assay, compare the peak area of the sample to that of the reference standard.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and semi-volatile compounds.[\[9\]](#) The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. This technique is particularly useful for identifying volatile impurities or residual solvents.

### Expertise & Causality:

- Applicability: While HPLC is the primary technique, GC-MS serves as an excellent orthogonal method. Pyrazines are generally amenable to GC analysis.[\[10\]](#)[\[11\]](#) It is particularly valuable for detecting impurities that may not be UV-active or may co-elute in the HPLC system.

- Column Choice: A mid-polarity column, such as a DB-624 or ZB-WAXplus, is recommended for separating polar heterocyclic compounds and providing good peak shapes.[9]
- Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data, allowing for confident identification of unknown peaks by library matching (e.g., NIST database).

#### Protocol: GC-MS for Volatile Impurity Screening

- System Preparation:
  - GC-MS System: Agilent GC with 5977 MS or equivalent.
  - Column: Agilent DB-624 (30 m x 0.25 mm, 1.4  $\mu$ m) or equivalent.
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Inlet Temperature: 250 °C.
  - Oven Program: Initial 60 °C for 2 min, ramp at 20 °C/min to 240 °C, hold for 5 min.[11]
  - MS Transfer Line: 250 °C.[11]
  - Ion Source Temp: 230 °C.
  - Mass Range: 40-400 amu.[11]
- Sample Preparation:
  - Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Methanol or Dichloromethane.
- Analysis & Data Interpretation:
  - Inject 1  $\mu$ L of the sample solution.
  - Identify the main peak corresponding to **5-Chloropyrazine-2-carboxamide**.

- Search any additional peaks against the NIST mass spectral library to tentatively identify volatile impurities.

## Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming identity beyond any doubt.



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Caption: Schematic of a typical LC-MS system for hyphenated analysis.

## Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Protocol: ESI-MS Confirmation

- System: A Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
- Method: The compound can be analyzed via direct infusion or, more commonly, as the effluent from an HPLC system (LC-MS).
- Sample Preparation: Prepare a dilute solution ( $\sim 10 \mu\text{g/mL}$ ) in Methanol or Acetonitrile.
- Data Interpretation:
  - In positive ion mode (ESI+), expect to observe the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  158.5.
  - The isotopic pattern for one chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of  $\sim 3:1$ ) should be clearly visible in the molecular ion cluster ( $m/z$  158.5 and 160.5). This is a definitive indicator of the

presence of chlorine.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information by probing the magnetic properties of atomic nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ) within a molecule. It reveals the chemical environment, connectivity, and number of each type of proton and carbon.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- System: Bruker 400 MHz NMR spectrometer or equivalent.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Interpretation (Expected Signals in DMSO- $d_6$ ):
  - $^1\text{H}$  NMR: Expect two distinct signals in the aromatic region (typically >8.0 ppm) corresponding to the two protons on the pyrazine ring.[12] A broad singlet or two separate signals for the  $-\text{NH}_2$  protons of the carboxamide group will also be present.
  - $^{13}\text{C}$  NMR: Expect five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm).[12]

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.[13]

Protocol: FTIR-ATR

- System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Interpretation (Expected Characteristic Peaks):



- N-H Stretching: Two bands in the region of 3400-3200  $\text{cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amide ( $-\text{NH}_2$ ).[\[14\]](#)
- C=O Stretching (Amide I): A strong, sharp absorption band around 1700-1650  $\text{cm}^{-1}$ .[\[15\]](#)
- N-H Bending (Amide II): A band around 1650-1590  $\text{cm}^{-1}$ .
- Aromatic C=N and C=C Stretching: Multiple bands in the 1600-1400  $\text{cm}^{-1}$  region, characteristic of the pyrazine ring.[\[14\]](#)

## Trustworthiness: A Foundation in Method Validation

To ensure that the analytical methods described are reliable, accurate, and fit for purpose, they must be validated. Validation is the process of providing documented evidence that a method does what it is intended to do.[\[16\]](#) All validation experiments should be conducted according to the principles outlined in the ICH Q2(R1) guideline.[\[17\]](#)[\[18\]](#)[\[19\]](#)

### Key Validation Parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated using forced degradation studies.[\[8\]](#)
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[\[8\]](#)
- Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample with a known concentration (e.g., a spiked placebo).
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[\[20\]](#)

- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

## Conclusion

The analytical characterization of **5-Chloropyrazine-2-carboxamide** requires a systematic and multi-technique approach. The combination of high-resolution chromatography for purity assessment and a suite of spectroscopic methods for structural confirmation provides a comprehensive and verifiable data package. By grounding these protocols in sound scientific principles and adhering to internationally recognized validation standards like ICH Q2(R1), researchers and developers can ensure the highest level of scientific integrity and confidence in their results.

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